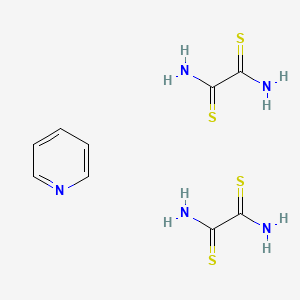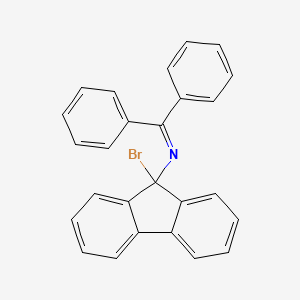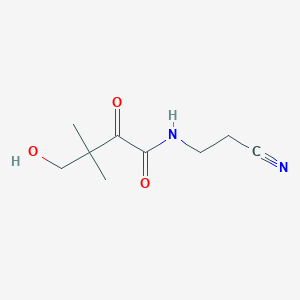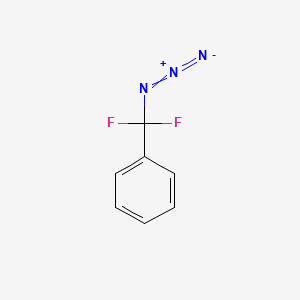![molecular formula C13H11IN4O4 B14293311 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione CAS No. 112725-07-2](/img/structure/B14293311.png)
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of azido and iodophenyl groups in its structure makes it a versatile molecule for further chemical modifications and functionalization.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under acidic or basic conditions.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via acylation reactions using propanoyl chloride or anhydride in the presence of a base such as pyridine.
Attachment of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be accomplished using iodine and an oxidizing agent like hydrogen peroxide.
Azidation: The final step involves the conversion of a suitable leaving group (e.g., a halide) on the phenyl ring to an azido group using sodium azide in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The iodophenyl group can be oxidized to form iodophenol derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Triazoles: Formed from azido group via click chemistry.
Amines: Formed from the reduction of the azido group.
Iodophenols: Formed from the oxidation of the iodophenyl group.
科学研究应用
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via click chemistry. In medicinal chemistry, the compound may interact with specific enzymes or receptors, where the iodophenyl group can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- 1-{[3-(2-Iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Bromo-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
- 1-{[3-(4-Azido-2-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione
Uniqueness
1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both azido and iodophenyl groups, which provide a combination of reactivity and binding affinity. This makes it particularly useful in applications requiring specific and stable modifications, such as bioconjugation and targeted drug delivery.
属性
CAS 编号 |
112725-07-2 |
|---|---|
分子式 |
C13H11IN4O4 |
分子量 |
414.16 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C13H11IN4O4/c14-9-7-8(1-3-10(9)16-17-15)2-6-13(21)22-18-11(19)4-5-12(18)20/h1,3,7H,2,4-6H2 |
InChI 键 |
IUCGFCHJTNEDAK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)N=[N+]=[N-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)






